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Compound of Interest

Compound Name: AHR-2244 hydrochloride

Cat. No.: B1665089 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide outlines the typical in vivo characterization of a novel AHR agonist,

AHR-agonist-X, in rodent models. It covers toxicological evaluation, pharmacokinetic profiling,

and pharmacodynamic assessment of AHR pathway activation.

Data Presentation
Quantitative data from in vivo rodent studies for AHR-agonist-X are summarized in the following

tables for clarity and comparative analysis.

Table 1: Acute Toxicity of AHR-agonist-X in Rodents
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Species Strain
Route of
Administr
ation

Vehicle
LD50
(mg/kg)

95%
Confiden
ce
Interval

Key
Clinical
Signs

Mouse C57BL/6
Oral

(gavage)
Corn Oil 1500 1350-1650

Sedation,

ataxia,

piloerection

Mouse C57BL/6
Intravenou

s

5%

DMSO/Sali

ne

250 220-280

Gasping,

convulsion

s,

bradypnea[

1]

Rat
Sprague-

Dawley

Oral

(gavage)
Corn Oil >2000 N/A

No

significant

findings

Rat
Sprague-

Dawley

Intravenou

s

5%

DMSO/Sali

ne

400 360-440
Bradypnea,

lethargy

Table 2: Pharmacokinetic Parameters of AHR-agonist-X in Rats (Single Oral Dose, 100 mg/kg)

Parameter Unit Value (Mean ± SD)

Cmax (Maximum

Concentration)
ng/mL 850 ± 120

Tmax (Time to Cmax) hours 2.0 ± 0.5

AUC(0-t) (Area under the

curve)
ng*h/mL 4200 ± 650

t1/2 (Half-life) hours 6.5 ± 1.2

Bioavailability (F%) % 45

Table 3: AHR Target Gene Expression in Mouse Liver (24h post-oral dose)
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Treatment Group Dose (mg/kg)
Cyp1a1 mRNA Fold
Change (vs.
Vehicle)

Ahrr mRNA Fold
Change (vs.
Vehicle)

Vehicle (Corn Oil) 0 1.0 ± 0.2 1.0 ± 0.3

AHR-agonist-X 10 15.6 ± 3.1 8.2 ± 1.5

AHR-agonist-X 50 85.2 ± 12.7 42.5 ± 7.8

AHR-agonist-X 250 150.4 ± 25.3 75.1 ± 11.9

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Acute Toxicity Study
Animal Models: Male and female C57BL/6 mice (8-10 weeks old) and Sprague-Dawley rats

(8-10 weeks old) were used. Animals were housed in a controlled environment with a 12-

hour light/dark cycle and ad libitum access to food and water.

Dosing: AHR-agonist-X was administered once via oral gavage or intravenous injection at

escalating doses. The vehicle control group received an equivalent volume of the vehicle.

Observation: Animals were observed for clinical signs of toxicity continuously for the first 4

hours post-dosing and then daily for 14 days. Observations included changes in skin, fur,

eyes, and behavior. Body weights were recorded daily.

Endpoint: The median lethal dose (LD50) was calculated using the Probit method. At the end

of the study, surviving animals were euthanized, and a gross necropsy was performed.

Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats with jugular vein cannulas were used.

Dosing: A single oral dose of AHR-agonist-X (100 mg/kg) was administered.
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Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the jugular vein

at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-containing tubes.

Sample Analysis: Plasma was separated by centrifugation and stored at -80°C until analysis.

Plasma concentrations of AHR-agonist-X were determined using a validated LC-MS/MS

method.

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental

analysis.

AHR Target Gene Expression Analysis
Animal Model: Male C57BL/6 mice were used.

Dosing: AHR-agonist-X was administered as a single oral dose at 10, 50, and 250 mg/kg.

Tissue Collection: 24 hours post-dosing, animals were euthanized, and liver tissue was

collected and snap-frozen in liquid nitrogen.

RNA Extraction and qPCR: Total RNA was extracted from liver tissue using TRIzol reagent.

cDNA was synthesized, and quantitative real-time PCR (qPCR) was performed to measure

the mRNA expression levels of Cyp1a1 and Ahrr. Gene expression was normalized to a

housekeeping gene (e.g., Gapdh), and the fold change was calculated relative to the vehicle-

treated group.
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Caption: Canonical AHR signaling pathway activated by AHR-agonist-X.

Experimental Workflow
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Caption: General experimental workflow for in vivo rodent studies of AHR-agonist-X.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In Vivo Effects of AHR-agonist-X in Rodent Models: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665089#in-vivo-effects-of-ahr-2244-hydrochloride-
in-rodent-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11047889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11047889/
https://www.benchchem.com/product/b1665089#in-vivo-effects-of-ahr-2244-hydrochloride-in-rodent-models
https://www.benchchem.com/product/b1665089#in-vivo-effects-of-ahr-2244-hydrochloride-in-rodent-models
https://www.benchchem.com/product/b1665089#in-vivo-effects-of-ahr-2244-hydrochloride-in-rodent-models
https://www.benchchem.com/product/b1665089#in-vivo-effects-of-ahr-2244-hydrochloride-in-rodent-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1665089?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

